Cas no 1005729-35-0 ((2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide)
![(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/1005729-35-0x500.png)
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
- (E)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- F1374-0470
- AKOS024607872
- 1005729-35-0
- (E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
-
- インチ: 1S/C16H13N3O3S/c1-21-12-6-4-11(5-7-12)15-18-19-16(22-15)17-14(20)9-8-13-3-2-10-23-13/h2-10H,1H3,(H,17,19,20)/b9-8+
- InChIKey: KGYGRSQSJQUXMN-CMDGGOBGSA-N
- SMILES: S1C=CC=C1/C=C/C(NC1=NN=C(C2C=CC(=CC=2)OC)O1)=O
計算された属性
- 精确分子量: 327.06776246g/mol
- 同位素质量: 327.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 427
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 106Ų
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0470-2μmol |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-5μmol |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-1mg |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-5mg |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-2mg |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-20mg |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-10mg |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-40mg |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-10μmol |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1374-0470-20μmol |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide |
1005729-35-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
(2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamideに関する追加情報
Introduction to Compound CAS No. 1005729-35-0: (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
The compound (2E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide, identified by the CAS registry number 1005729-35-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring system, a 4-methoxyphenyl substituent, and a thiophene moiety. The presence of these functional groups makes it a promising candidate for exploring novel chemical reactions and bioactive properties.
The synthesis of this compound involves a series of carefully designed reactions that highlight the importance of controlling stereochemistry and regioselectivity. The oxadiazole ring is known for its stability and ability to act as a heterocyclic platform for further functionalization. In this case, the oxadiazole ring is substituted at the 5-position with a 4-methoxyphenyl group, which introduces electronic effects that can influence the reactivity and solubility of the molecule. Additionally, the presence of the thiophene group at the terminal end of the enamide structure adds aromaticity and potential for π-interactions in biological systems.
Recent studies have focused on the bioactivity of similar compounds, particularly those containing oxadiazole and thiophene moieties. These studies suggest that such molecules may exhibit anti-inflammatory, antioxidant, or anticancer properties. For instance, research published in 2023 demonstrated that oxadiazole-containing compounds can modulate key enzymes involved in inflammatory pathways, making them potential leads for drug development.
The enamide functionality in this compound is another area of interest. Enamides are known to participate in various types of cycloaddition reactions and can serve as precursors for more complex structures. The (E)-configuration of the double bond in this compound is particularly significant as it can influence both the physical properties and biological activity.
In terms of applications, this compound could find use in materials science as well. The combination of an oxadiazole ring with aromatic substituents like thiophene may result in materials with unique electronic properties suitable for organic electronics or optoelectronic devices.
Furthermore, computational studies have been conducted to predict the electronic structure and reactivity of this compound. These studies reveal that the molecule has a conjugated system that extends across the oxadiazole and thiophene moieties, enhancing its ability to absorb light in certain wavelengths. This property could be exploited in designing new chromophores or sensors.
In conclusion, CAS No. 1005729-35-0 represents a fascinating example of how complex organic molecules can be designed to explore new chemical frontiers. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development across multiple disciplines.
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